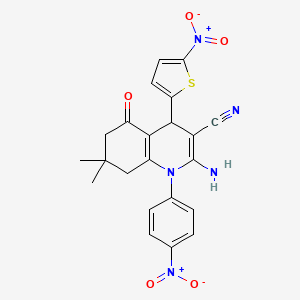![molecular formula C15H12N2O3 B4330149 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4330149.png)
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Vue d'ensemble
Description
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. This compound has been shown to protect cells from oxidative damage and to modulate various signaling pathways involved in cellular stress responses.
Biochemical and Physiological Effects:
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been found to exhibit a variety of biochemical and physiological effects. This compound has been shown to protect cells from oxidative damage, to modulate various signaling pathways involved in cellular stress responses, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine in lab experiments is its ability to protect cells from oxidative damage. This makes it a valuable tool for investigating the effects of oxidative stress on cellular function. However, there are also some limitations to using this compound, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine. Some possible areas of investigation include:
- Further studies of the mechanisms of action of this compound, including its interactions with various signaling pathways and cellular processes.
- Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases characterized by oxidative stress.
- Development of new synthesis methods for this compound that are more efficient, cost-effective, and environmentally friendly.
- Investigation of the potential applications of this compound in nanotechnology and other emerging fields of science.
Conclusion:
In conclusion, 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a synthetic compound with a wide range of potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are some limitations to using this compound, its potential applications in research and medicine make it a promising area of study for future research.
Applications De Recherche Scientifique
The primary application of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is in scientific research. This compound has been used in a wide range of studies to investigate various biological processes, including the mechanisms of action of various drugs, the regulation of cellular signaling pathways, and the effects of oxidative stress on cellular function.
Propriétés
IUPAC Name |
4-nitro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)11-6-7-13-12(9-11)16-8-2-4-10-3-1-5-14(20-13)15(10)16/h1,3,5-7,9H,2,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCEASECNPLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4330092.png)






![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330143.png)
![9a-ethoxy-3-(4-ethoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4330146.png)
![4-amino-6-(4-ethoxyphenyl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330159.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330164.png)
![4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330172.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330182.png)